molecular formula C12H22N2O3S B2646432 Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 2445792-22-1

Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B2646432
CAS RN: 2445792-22-1
M. Wt: 274.38
InChI Key: QRMGFGSNAPUGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate is an organic compound with the CAS Number: 2445792-22-1 . It has a molecular weight of 274.38 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is tert-butyl 2-amino-2lambda6-thia-7-azaspiro [3.5]non-1-ene-7-carboxylate 2-oxide . The InChI code for this compound is 1S/C12H22N2O3S/c1-11 (2,3)17-10 (15)14-6-4-12 (5-7-14)8-18 (13,16)9-12/h8H,4-7,9H2,1-3H3, (H2,13,16) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.38 . It is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Bifunctional Compounds Another study outlines efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound structurally similar to the one . This bifunctional compound, along with the intermediates involved in its synthesis, is highlighted for its potential in the selective derivation on the azetidine and cyclobutane rings. This provides a gateway to novel compounds that explore chemical spaces complementary to piperidine ring systems, indicating the compound's versatility and potential in creating diverse molecular architectures (Meyers et al., 2009).

Photochemical and Thermal Rearrangements Furthermore, compounds within this family have been studied for their behavior under photochemical and thermal conditions. For instance, the irradiation of an optically pure isomer of a spirooxaziridine resulted in a single lactam, showcasing the compound's responsiveness to photochemical stimuli and its potential in stereoelectronic control theory, an essential concept in understanding regioselectivities observed in rearrangements of oxaziridines (Lattes et al., 1982).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 2-imino-2-oxo-2λ6-thia-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-6-4-12(5-7-14)8-18(13,16)9-12/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMGFGSNAPUGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CS(=N)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate

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